An In-Depth Technical Guide to 4-(4-Methylphenoxy)benzoic Acid (CAS: 21120-65-0)
An In-Depth Technical Guide to 4-(4-Methylphenoxy)benzoic Acid (CAS: 21120-65-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
4-(4-Methylphenoxy)benzoic acid, also known by its synonym 4-(p-tolyloxy)benzoic acid, is a diaryl ether derivative that has garnered significant interest as a versatile chemical intermediate.[1][2] Its molecular architecture, featuring a rigid biphenyl ether scaffold functionalized with a reactive carboxylic acid group and a methyl-substituted terminal phenyl ring, makes it a valuable building block in diverse high-value chemical sectors. This guide provides a comprehensive technical overview of its properties, synthesis methodologies, and key applications, with a focus on the practical insights required for laboratory and developmental research. The compound's utility spans from the synthesis of high-performance polymers and agrochemicals to its emerging role as a scaffold in medicinal chemistry.[1][3]
Physicochemical and Structural Characteristics
The compound presents as an off-white to white solid powder or crystalline substance.[1][4] Its core properties are summarized in the table below, providing essential data for experimental design, including solvent selection, reaction temperature, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 21120-65-0 | [1][5] |
| Molecular Formula | C₁₄H₁₂O₃ | [1][5] |
| Molecular Weight | 228.24 g/mol | [2][6] |
| Appearance | Off-white amorphous powder / White to Almost white powder to crystalline | [1][4] |
| Melting Point | 176-183 °C | [1][2] |
| Boiling Point | 375.3±25.0 °C (Predicted) | [2] |
| Density | 1.208±0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.36±0.10 (Predicted) | [2] |
| SMILES String | Cc1ccc(Oc2ccc(cc2)C(O)=O)cc1 | |
| InChI Key | DCDYPMNXCDXNJZ-UHFFFAOYSA-N |
Synthesis Methodologies: A Mechanistic Perspective
The construction of the diaryl ether linkage is the central challenge in synthesizing 4-(4-methylphenoxy)benzoic acid. Several robust methods are employed, with the choice often dictated by starting material availability, scale, and desired purity.
Ullmann Condensation: The Cornerstone of Diaryl Ether Synthesis
The Ullmann condensation is a classical and highly effective method for forming C(aryl)-O bonds.[7] It involves the copper-catalyzed reaction between an aryl halide and a phenol, typically in the presence of a base.[7] For the synthesis of 4-(4-methylphenoxy)benzoic acid, this translates to the coupling of p-cresol with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid).
Causality of Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI or Cu₂O, are preferred as they are the active catalytic species. The use of inexpensive ligands can significantly accelerate the reaction, allowing for milder conditions and tolerance of a wider range of functional groups.[8]
-
Base: A strong base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is crucial.[8][9] It serves to deprotonate the phenol (p-cresol), generating the more nucleophilic phenoxide ion required for the substitution reaction.
-
Solvent: High-boiling point, non-polar solvents like toluene or xylene are often effective, though polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) can also be used depending on the specific catalyst system.[9][10]
Caption: Ullmann condensation pathway for diaryl ether formation.
Synthesis via Nitrile Hydrolysis
An alternative and effective route begins with the formation of the diaryl ether linkage using a nitrile-functionalized aryl halide, such as 4-fluorobenzonitrile or 4-chlorobenzonitrile.[11] The resulting 4-(4-methylphenoxy)benzonitrile intermediate is then hydrolyzed to the desired carboxylic acid. This two-step approach is advantageous as the nitrile group is stable under many ether synthesis conditions and can be efficiently converted in the final step.
This protocol is a self-validating system where the successful conversion can be monitored by the disappearance of the nitrile peak in IR spectroscopy and confirmed by the pH change upon acidification, leading to the precipitation of the carboxylic acid product.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 mmol of the 4-(4-methylphenoxy)benzonitrile derivative and 20 mmol of potassium hydroxide (KOH) in a mixture of 0.6 mL of methanol (MeOH) and 2.6 mL of ethanol (EtOH).
-
Oxidative Hydrolysis: To the solution, add 1.0 mL of 30% hydrogen peroxide (H₂O₂) dropwise.
-
Scientist's Insight: The combination of KOH and H₂O₂ in an alcoholic solvent facilitates the efficient and relatively rapid hydrolysis of the aromatic nitrile to the corresponding carboxylate salt.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 4.5 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Acidification: After cooling the mixture to room temperature, carefully acidify it to pH 1 using 3M hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the carboxylic acid product to precipitate.
-
Extraction: Extract the product from the aqueous mixture using dichloromethane (CH₂Cl₂).
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-(4-methylphenoxy)benzoic acid. Further purification can be achieved by recrystallization.
Caption: Two-step synthesis via nitrile intermediate and subsequent hydrolysis.
Applications in Research and Development
The unique structure of 4-(4-methylphenoxy)benzoic acid makes it a valuable component in several areas of materials science and medicinal chemistry.
-
Polymer Chemistry: This compound serves as a key monomer or additive in the production of high-performance polymers.[1] Its rigid diaryl ether backbone contributes to enhanced thermal stability and mechanical properties, which are critical for materials used in the automotive and aerospace industries.[1] For example, related phenoxyphenoxy benzoic acid structures are used to synthesize specialty thermoplastics like polyether ether ketone (PEEK).[12]
-
Pharmaceuticals and Drug Discovery: The diaryl ether motif is a privileged scaffold in medicinal chemistry. 4-(4-Methylphenoxy)benzoic acid acts as a building block in the synthesis of potential therapeutics, particularly in the development of anti-inflammatory medications where it can improve solubility and bioavailability.[1] Analogous substituted benzoic acid derivatives have been identified as potent inhibitors of enzymes like protein phosphatase Slingshot, which is implicated in cancer cell migration, highlighting the potential for this scaffold in targeted therapies.[13]
-
Agrochemicals: It is utilized as an intermediate in the synthesis of herbicides and pesticides.[1] The phenoxyacetic acid family, which shares structural similarities, includes well-known herbicides, demonstrating the biological activity of this chemical class in agricultural applications.[14]
-
Liquid Crystal Research: Benzoic acid derivatives are fundamental to the design of thermotropic liquid crystals.[15] The rigid core of 4-(4-methylphenoxy)benzoic acid, combined with the ability of the carboxylic acid group to form stable hydrogen-bonded dimers, effectively elongates the molecular structure. This self-assembly is a key driver for the formation of calamitic (rod-like) liquid crystalline phases, such as nematic and smectic phases, which are essential for display technologies.[15][16]
Safety and Handling
Proper handling of 4-(4-methylphenoxy)benzoic acid is essential in a research environment. The compound should be stored in a dry, sealed container at room temperature.[2]
| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312 |
| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338 |
| Hazardous to the Aquatic Environment, Acute (Category 1) | GHS09 (Environment) | Warning | H400: Very toxic to aquatic life. | P273 |
Data sourced from Sigma-Aldrich and ChemicalBook.[2]
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: Dust mask (e.g., N95).
-
Hand Protection: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
Conclusion
4-(4-Methylphenoxy)benzoic acid (CAS 21120-65-0) stands out as a chemical intermediate of significant utility. Its synthesis is achievable through robust and well-established organometallic and hydrolytic pathways, primarily the Ullmann condensation and nitrile hydrolysis. The combination of a diaryl ether core and a carboxylic acid handle provides a platform for innovation in polymer science, agrochemical development, and as a scaffold for novel therapeutics in drug discovery. Its role as a precursor in liquid crystal research further underscores its versatility. For the research scientist, a thorough understanding of its properties, synthesis, and safety is paramount to unlocking its full potential in creating next-generation materials and molecules.
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